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Introduction
LY345899 is a potent folate analog that acts as a competitive inhibitor of both

methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate

dehydrogenase 2 (MTHFD2).[1] These enzymes are critical components of one-carbon

metabolism, a pathway essential for the de novo synthesis of purines and thymidylate, which

are the building blocks of DNA and RNA.[2] In many cancer types, the MTHFD2 enzyme is

significantly upregulated to meet the high metabolic demands of rapid cell proliferation, while its

expression in healthy adult tissues is low, making it an attractive target for cancer therapy.[2]

Inhibition of MTHFD1 and MTHFD2 by LY345899 disrupts the folate cycle, leading to a

depletion of one-carbon units necessary for nucleotide synthesis.[2] This disruption results in

replication stress, S-phase cell cycle arrest, and ultimately apoptosis in cancer cells that are

highly dependent on this metabolic pathway.[2] These application notes provide detailed

protocols for utilizing LY345899 in cell culture experiments to investigate its biological effects

on cancer cells.
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Inhibitor Target(s) Assay Type IC50 Reference(s)

LY345899 MTHFD1 Biochemical 96 nM [2]

LY345899 MTHFD2 Biochemical 663 nM [2]

Cellular Activity
Compoun
d

Cell Line
Cancer
Type

Assay
Type

Metric Value
Referenc
e(s)

LY345899 SW620 Colorectal Viability

Less

potent than

in AML

[3]

LY345899 HCC

Hepatocell

ular

Carcinoma

Proliferatio

n
-

50 µM (72h

incubation)
[4]

Note: There is limited publicly available data on the GI50/EC50 values of LY345899 in various

cancer cell lines. Researchers should perform dose-response experiments to determine the

optimal concentration for their specific cell line and experimental conditions.

Signaling Pathway
The diagram below illustrates the role of MTHFD2 in the mitochondrial one-carbon metabolism

pathway and the inhibitory effect of LY345899.
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MTHFD2 pathway and the inhibitory action of LY345899.

Experimental Protocols
Preparation of LY345899 Stock Solution
Note: LY345899 is a folate analog and may have poor cell permeability. It is crucial to ensure

complete dissolution.

Materials:

LY345899 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:

Bring the LY345899 powder and DMSO to room temperature.

Aseptically weigh the desired amount of LY345899 powder.
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Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g.,

10 mM).

Vortex or sonicate briefly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C, protected from light.[5]

Cell Viability Assay (e.g., MTT or Resazurin Assay)
This protocol determines the effect of LY345899 on cell proliferation and viability.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

LY345899 stock solution

MTT or Resazurin reagent

Solubilization solution (for MTT assay)

Plate reader

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for your cell

line to ensure they are in the logarithmic growth phase at the end of the experiment.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of LY345899 in complete culture medium from

the stock solution. A wide range of concentrations (e.g., from low nM to high µM) should be

tested to determine the IC50/GI50 value.[2]
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Remove the old medium and add 100 µL of the medium containing different concentrations

of LY345899. Include a vehicle control (medium with the same concentration of DMSO used

for the highest inhibitor concentration).

Incubation: Incubate the plates for a desired period (e.g., 72-96 hours). The longer

incubation time may be necessary to observe the effects of nucleotide synthesis inhibition.

Assay:

For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then,

add 100 µL of solubilization solution and incubate until the formazan crystals are

dissolved.

For Resazurin assay: Add 20 µL of Resazurin reagent to each well and incubate for 1-4

hours.

Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength

using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells and plot a dose-response curve to determine the IC50 or GI50 value.

Western Blot Analysis
This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling

pathway, cell cycle regulation, or apoptosis.

Materials:

Cancer cells treated with LY345899

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and membrane (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX, anti-Cyclin E, anti-

CDK2)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with LY345899 at the desired

concentrations and for the appropriate time. After treatment, wash cells with ice-cold PBS

and lyse them in RIPA buffer.[6]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After

electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature.[3] Incubate the membrane with the primary antibody

overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing,

add the chemiluminescent substrate and capture the signal using an imaging system.[3]

Cell Cycle Analysis
This protocol determines the effect of LY345899 on cell cycle progression.

Materials:

Cancer cells treated with LY345899
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Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)

Propidium iodide (PI) staining solution with RNase A

Flow cytometer

Protocol:

Cell Treatment and Harvesting: Seed cells and treat with LY345899 as described for the

Western blot protocol. Harvest the cells by trypsinization.

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing

gently. Store at -20°C for at least 2 hours.[2]

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate

in the dark for 30 minutes at room temperature.[2]

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content

will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S,

and G2/M phases.

Experimental Workflow and Logic Diagrams
General Experimental Workflow
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A typical workflow for LY345899 cell culture experiments.

Troubleshooting Logic for Poor Cell Permeability
Troubleshooting logic for potential poor cell permeability of LY345899.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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